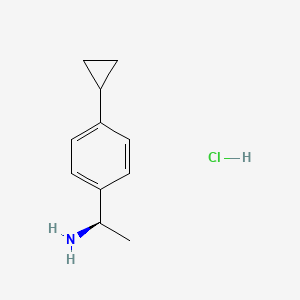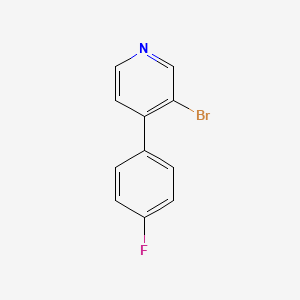
3-Bromo-4-(4-fluorophenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(4-fluorophenyl)pyridine is an organic compound with the molecular formula C11H7BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a fluorophenyl group at the fourth position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-fluorophenyl)pyridine typically involves the bromination of 4-(4-fluorophenyl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to more efficient and scalable production .
化学反応の分析
Types of Reactions
3-Bromo-4-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
3-Bromo-4-(4-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
作用機序
The mechanism of action of 3-Bromo-4-(4-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and fluorophenyl groups contribute to its binding affinity and specificity by interacting with the target’s active site through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)pyridine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
3-Bromo-4-phenylpyridine: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
Uniqueness
3-Bromo-4-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and fluorophenyl groups, which enhance its reactivity and binding properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
特性
分子式 |
C11H7BrFN |
|---|---|
分子量 |
252.08 g/mol |
IUPAC名 |
3-bromo-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7BrFN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H |
InChIキー |
ZBGOOWVWIPZJOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


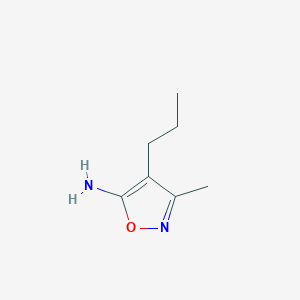
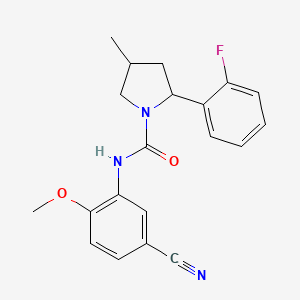
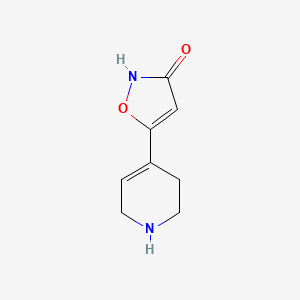
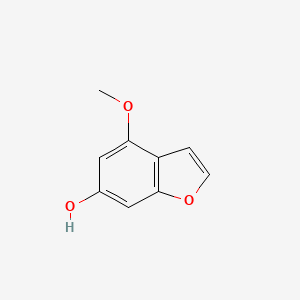
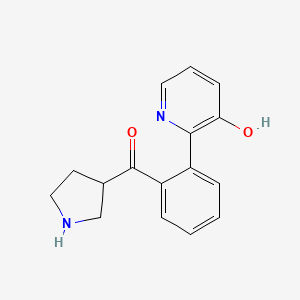
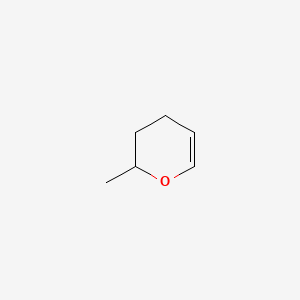
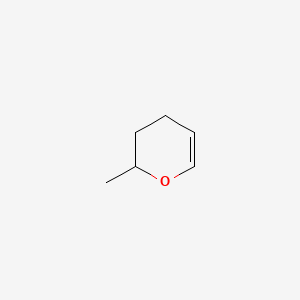
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
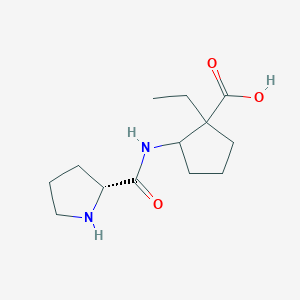
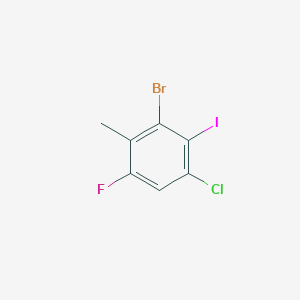
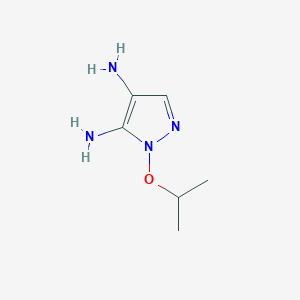
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
